Comprehensive Technical Guide on 1,3-Dimethylpyrrolidine-2,5-dione: Structure, Synthesis, and Applications
Comprehensive Technical Guide on 1,3-Dimethylpyrrolidine-2,5-dione: Structure, Synthesis, and Applications
Executive Summary
In the landscape of heterocyclic chemistry, 1,3-Dimethylpyrrolidine-2,5-dione (commonly referred to as N,3-dimethylsuccinimide) stands out as a highly versatile aliphatic imide scaffold. Characterized by its rigid pyrrolidine-2,5-dione core and strategic methyl substitutions, this compound serves as a critical building block in the synthesis of anticonvulsants, aromatase inhibitors, and advanced polymeric materials. As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, providing you with field-proven insights into its structure-activity relationships (SAR), self-validating synthesis protocols, and its emerging role as a metabolomic biomarker.
Chemical Identity & Physicochemical Profile
Understanding the baseline physicochemical properties is essential for predicting the compound's behavior in both synthetic workflows and biological systems. The data below summarizes the critical parameters of the molecule[1].
| Property | Value | Source |
| IUPAC Name | 1,3-dimethylpyrrolidine-2,5-dione | |
| Molecular Formula | C₆H₉NO₂ | |
| Molecular Weight | 127.14 g/mol | |
| CAS Number | 15542-96-8 | |
| Monoisotopic Mass | 127.0633 Da | [PubChem[1]]([Link]) |
| Topological Polar Surface Area | 37.4 Ų | |
| SMILES | CC1CC(=O)N(C1=O)C |
Structural Causality & Structure-Activity Relationship (SAR)
The distinct biological and chemical profile of 1,3-dimethylpyrrolidine-2,5-dione is not accidental; it is a direct consequence of its specific functional groups.
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The Succinimide Core (Positions 2,5-dione): Provides a rigid, planar geometry. The two carbonyl oxygens act as potent hydrogen-bond acceptors, allowing the molecule to anchor itself firmly within the active sites of target enzymes.
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N-Methylation (Position 1): By replacing the imide proton with a methyl group, the molecule loses its hydrogen-bond donor capacity. Causality: This strategic substitution significantly lowers the topological polar surface area (TPSA) and increases lipophilicity, which is a critical design choice for enhancing blood-brain barrier (BBB) penetration in CNS-active drugs.
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C-Methylation (Position 3): Introduces a chiral center (stereocenter) and localized steric bulk. Causality: The steric hindrance at C3 restricts the rotational freedom of the molecule when interacting with a receptor, dictating target specificity and minimizing off-target toxicity[2].
Figure 2: Structural-functional logic of the 1,3-Dimethylpyrrolidine-2,5-dione scaffold.
Experimental Methodology: Self-Validating Synthesis Protocol
Synthesizing 1,3-dimethylpyrrolidine-2,5-dione requires a two-phase approach: a nucleophilic acyl substitution followed by a thermally driven dehydrative cyclization[3]. The protocol below is designed as a self-validating system , ensuring that intermediate conversions can be quantitatively tracked.
Phase 1: Nucleophilic Acyl Substitution (Amidation)
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel.
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Reagents: Dissolve 11.4 g (0.1 mol) of methylsuccinic anhydride in 100 mL of anhydrous tetrahydrofuran (THF).
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Temperature Control (Critical): Submerge the flask in an ice-water bath to strictly maintain 0°C. Causality: The ring-opening amidation is highly exothermic. Uncontrolled temperature spikes will lead to competitive ring-opening polymerization or degradation of the anhydride precursor.
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Addition: Slowly add 1.1 equivalents of methylamine (40% aqueous solution) dropwise over 30 minutes.
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Maturation: Remove the ice bath and allow the solution to stir at 25°C for 2 hours, yielding the intermediate N-methyl-3-methylsuccinamic acid.
Phase 2: Thermal Cyclization and Dehydration
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Solvent Exchange: Concentrate the reaction mixture in vacuo to remove THF and excess methylamine.
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Azeotropic Distillation Setup: Re-dissolve the crude intermediate in 150 mL of toluene. Attach a Dean-Stark apparatus fitted with a reflux condenser.
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Cyclization: Heat the mixture to reflux (approx. 110°C). Causality: Toluene forms an azeotrope with water. As the intermediate cyclizes into the succinimide, water is expelled and trapped in the Dean-Stark apparatus. This continuous removal of the byproduct drives the equilibrium strictly toward the cyclic imide according to Le Chatelier’s principle.
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Validation Checkpoint: The reaction is deemed complete when exactly 1.8 mL (0.1 mol) of water is collected in the trap. This physical measurement confirms 100% theoretical cyclization without the immediate need for NMR/LC-MS.
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Purification: Wash the cooled organic layer with saturated NaHCO₃, dry over anhydrous Na₂SO₄, concentrate, and purify via vacuum distillation to yield the target compound.
Figure 1: Synthesis of 1,3-Dimethylpyrrolidine-2,5-dione via amidation and thermal cyclization.
Applications in Drug Design & Metabolomics
Aromatase Inhibition in Oncology
The 1,3-dimethylpyrrolidine-2,5-dione core serves as an optimized scaffold for analogues of aminoglutethimide. When substituted with an aminophenyl group, the resulting derivatives demonstrate selective, competitive inhibition of the human placental aromatase enzyme system (with K_i values as low as 1.75 µM). The N-methyl group specifically modulates hydrophobic interactions within the enzyme's active site, highlighting the compound's utility in developing treatments for estrogen-dependent breast cancers[2].
Volatile Organic Compound (VOC) Biomarkers
Beyond synthetic chemistry, derivatives of 1,3-dimethylpyrrolidine-2,5-dione are critical markers in untargeted metabolomics. In the analysis of traditional fermented products (such as Hongqujiu), gas chromatography-mass spectrometry (GC-MS) has identified these imides as key differential VOCs. Specifically, the concentration of 3-(3-methoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione is negatively correlated with the aging years of the samples, serving as a reliable inverse biomarker for fermentation maturity and quality control[4].
References
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Title: 1,3-Dimethylpyrrolidine-2,5-dione | C6H9NO2 | CID 85866 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
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Title: 1,3-dimethyl-2,5-pyrrolidinedione (CAS 15542-96-8) Source: ChemSynthesis Chemical Database URL: [Link]
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Title: Synthesis and biochemical evaluation of analogues of aminoglutethimide based on phenylpyrrolidine-2,5-dione Source: PubMed, National Institutes of Health (NIH) URL: [Link]
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Title: Characterization of Key Metabolic Markers in Hongqujiu Across Different Aging Years Using Metabolomics Source: MDPI URL: [Link]
Sources
- 1. 1,3-Dimethylpyrrolidine-2,5-dione | C6H9NO2 | CID 85866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biochemical evaluation of analogues of aminoglutethimide based on phenylpyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. mdpi.com [mdpi.com]
